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molecular formula C10H14ClN3O2 B3289993 6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine CAS No. 862507-35-5

6-chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine

Cat. No. B3289993
M. Wt: 243.69 g/mol
InChI Key: UDAQSCNILSVFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582652B2

Procedure details

Add neopentylamine (18 mL, 150 mmol) to a suspension of 2,6-dichloro-3-nitropyridine (20 g, 103 mmol) and Na2CO3 (18.5 g, 175 mmol) in EtOH (1.6 mL/mmol) at RT and stir overnight. Concentrate and dilute the resultant slurry with water (100 mL) and slowly neutralize with concentrated HCl (approx. 40 mL) to pH=7. Cool the suspension at 0° C. for 1 h and collect solid by vacuum filtration. Wash the solid with ice water (4×50 mL) and air dry overnight. Recrystallize the material from EtOAc and hexanes to give the title compound as a yellow solid (21.23 g, 84%).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Cl[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([Cl:17])[N:9]=1.C([O-])([O-])=O.[Na+].[Na+]>CCO>[Cl:17][C:10]1[N:9]=[C:8]([NH:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C(C(C)(C)C)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
18.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
dilute the resultant slurry with water (100 mL)
CUSTOM
Type
CUSTOM
Details
collect solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
Wash the solid with ice water (4×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dry overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallize the material from EtOAc and hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC(C)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.23 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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